AKR1C3 Enzymatic IC₅₀: 46 nM – Potency Relative to the Structurally Closest Analog S07‑2008 and Reference Inhibitor CRT0036521
In a recombinant human AKR1C3 enzyme assay, 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-sulfamoylphenethyl)benzamide displays an IC₅₀ of 46 nM [1]. The structurally related isoxazole‑ether analog S07‑2008 (CAS 1090816‑80‑0, differing by replacement of the methylsulfonyl‑imidazole core with a 3,5‑dimethylisoxazole‑4‑yl‑methoxy moiety) has a reported IC₅₀ of 160 nM (0.16 μM) in the same type of isolated enzyme assay . This represents a ~3.5‑fold potency advantage for the target compound. Conversely, the more potent but structurally distinct naphthyl‑substituted inhibitor CRT0036521 (IC₅₀ = 13 nM) is ~3.5‑fold more potent than the target compound, defining a potency hierarchy CRT0036521 > target compound > S07‑2008 that must guide selection when AKR1C3 intrinsic activity is the primary driver .
| Evidence Dimension | AKR1C3 enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | 46 nM |
| Comparator Or Baseline | S07‑2008: 160 nM (0.16 μM); CRT0036521: 13 nM |
| Quantified Difference | Target compound is 3.5‑fold more potent than S07‑2008 and 3.5‑fold less potent than CRT0036521 |
| Conditions | Inhibition of recombinant human TEV‑fused AKR1C3 (E. coli BL21(DE3) codon‑plus RP expression) assessed as reduction in substrate oxidation. |
Why This Matters
When a screening cascade prioritizes single‑digit nanomolar enzymatic potency, CRT0036521 may be preferred; however, the target compound offers ~3.5‑fold greater potency than the close analog S07‑2008, which can be decisive for labs already using S07‑2008 as a starting point for structure‑activity refinement.
- [1] BindingDB BDBM50636058 (CHEMBL5532410): IC50 = 46 nM against recombinant human AKR1C3. Assay: inhibition of TEV‑fused AKR1C3 in E. coli BL21(DE3) codon‑plus RP cells. View Source
